molecular formula C19H29NO3 B332492 Propyl 4-(nonanoylamino)benzoate

Propyl 4-(nonanoylamino)benzoate

Cat. No.: B332492
M. Wt: 319.4 g/mol
InChI Key: YOQQDPOQSDRMOZ-UHFFFAOYSA-N
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Description

Propyl 4-(nonanoylamino)benzoate is a benzoic acid derivative featuring a propyl ester group at the carboxylic acid position and a nonanoylamino (9-carbon acylated amine) substituent at the para position of the aromatic ring. This structural configuration imparts unique physicochemical properties, such as altered solubility, thermal stability, and reactivity compared to simpler alkyl benzoates.

Properties

Molecular Formula

C19H29NO3

Molecular Weight

319.4 g/mol

IUPAC Name

propyl 4-(nonanoylamino)benzoate

InChI

InChI=1S/C19H29NO3/c1-3-5-6-7-8-9-10-18(21)20-17-13-11-16(12-14-17)19(22)23-15-4-2/h11-14H,3-10,15H2,1-2H3,(H,20,21)

InChI Key

YOQQDPOQSDRMOZ-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OCCC

Canonical SMILES

CCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OCCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

The nonanoylamino group distinguishes Propyl 4-(nonanoylamino)benzoate from other benzoate derivatives. Key comparisons include:

Table 1: Comparative Analysis of Benzoate Derivatives
Compound Substituent (Position 4) Molecular Weight (g/mol) Key Properties Applications
This compound Nonanoylamino (C9H18N) ~335.4* High lipophilicity, potential for H-bonding (amide group) Polymers, specialty coatings (inferred)
Propyl 4-hydroxybenzoate (Propyl Paraben) Hydroxyl (-OH) 180.2 Water-soluble, antimicrobial activity Cosmetics, preservatives
Ethyl 4-(dimethylamino)benzoate Dimethylamino (-N(CH3)2) 193.2 High reactivity in resin polymerization Dental resins, adhesives
Methyl Benzoate None (parent compound) 136.1 Volatile, ester solubility Solvent, flavoring agent

*Calculated based on structural formula.

  • Lipophilicity: The nonanoylamino group’s long carbon chain enhances lipophilicity compared to hydroxyl (Propyl Paraben) or dimethylamino substituents. This property may improve compatibility with hydrophobic matrices in polymer systems.
  • Thermal Stability: The amide group in this compound likely increases thermal stability relative to esters like Propyl Paraben, which degrade at lower temperatures due to ester hydrolysis .
  • Reactivity: Unlike Ethyl 4-(dimethylamino)benzoate, which participates in photoinitiation reactions in resins , the nonanoylamino group’s steric bulk and reduced electron-donating capacity may limit its role in similar applications.

Performance in Polymer and Resin Systems

Ethyl 4-(dimethylamino)benzoate demonstrates high reactivity in resin cements due to its electron-rich dimethylamino group, achieving a 15–20% higher degree of conversion than methacrylate-based initiators . In contrast, this compound’s amide group may reduce reactivity in free-radical polymerization but enhance stability in hydrolytic environments.

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